

Potential off-target effects of NO-711

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | NO-711ME | |
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Technical Support Center: NO-711

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NO-711, a potent and selective GABA transporter 1 (GAT-1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NO-711?

NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3][4] By blocking GAT-1, NO-711 increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to enhanced GABAergic neurotransmission.

Q2: How selective is NO-711 for GAT-1 over other GABA transporters?

NO-711 exhibits a high degree of selectivity for GAT-1. Its inhibitory potency is significantly lower for other GABA transporters such as GAT-2, GAT-3, and BGT-1 (Betaine/GABA Transporter 1).[1]

Q3: Have any off-target binding activities been reported for NO-711?

Pharmacological studies have shown that NO-711 has a clean off-target profile. In vitro assessments have demonstrated that NO-711 lacks affinity for a range of other neurotransmitter receptors, uptake sites, and ion channels.[4]



Q4: What are the known in vivo effects of NO-711?

In preclinical studies, NO-711 has been shown to have anticonvulsant, analgesic, and cognition-enhancing properties.[1]

Q5: Are there any known side effects or toxicities associated with NO-711 at higher doses?

Yes, at higher concentrations, NO-711 can induce behavioral side effects. In rodent models, these have included motor impairment, such as inhibition of traction, reduced performance on the rotarod test, and decreased exploratory locomotor activity.[4]

Troubleshooting Guide

Troubleshooting & Optimization

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| Issue | Potential Cause | Recommended Action |
|----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected behavioral phenotypes in animal studies (e.g., sedation, motor impairment). | The dose of NO-711 may be too high, leading to excessive GABAergic tone and off-target effects related to motor control. [4] | - Perform a dose-response study to identify the optimal concentration that achieves the desired therapeutic effect with minimal side effects Consider a different route of administration or a formulation that provides a more controlled release Include control groups to assess baseline motor function and the effect of the vehicle. |
| Variability in experimental results. | - Inconsistent drug preparation or administration Degradation of the compound. | - Ensure accurate and consistent preparation of NO-711 solutions. MedChemExpress suggests a protocol for in vivo dissolution in a mixture of DMSO and corn oil.[1]- Store NO-711 hydrochloride powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months.[2]-Protect the compound from light as it is photosensitive. |
| Lack of expected GAT-1 inhibition. | - Incorrect concentration of NO-711 Issues with the experimental assay. | - Verify the calculated concentration of your working solution Confirm the activity of your NO-711 batch using a positive control or a functional assay (e.g., [3H]GABA uptake assay) Ensure the integrity and functionality of your experimental system (e.g., cell lines, synaptosomes). |



Data Presentation

Table 1: In Vitro Inhibitory Potency (IC50) of NO-711 on GABA Transporters

| Transporter | Species | IC50 (μM) | Reference |
|-------------|---------|-----------|-----------|
| GAT-1 | Human | 0.04 | [1] |
| Rat | 0.38 | [1] | |
| GAT-2 | Rat | 171 | [1] |
| GAT-3 | Human | 1700 | [1] |
| Rat | 349 | [1] | |
| BGT-1 | Human | 622 | [1] |

Table 2: In Vitro Inhibitory Potency (IC50) of NO-711 on GABA Uptake

| System | IC50 (nM) | Reference |
|------------------------|-----------|-----------|
| Rat Brain Synaptosomes | 47 | [1][4] |
| Neuronal Cultures | 1238 | [4] |
| Glial Cultures | 636 | [4] |

Experimental Protocols

[3H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol is a standard method to assess the potency of GAT-1 inhibitors.

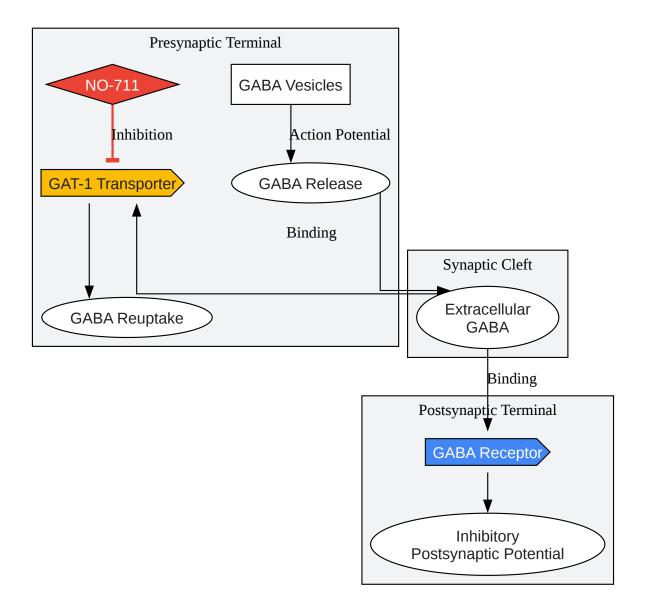
- Preparation of Synaptosomes:
 - Homogenize rat brain tissue in ice-cold sucrose buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cell debris.
 - Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.



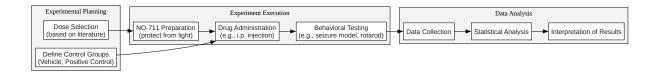
- Resuspend the synaptosomal pellet in a suitable assay buffer.
- GABA Uptake Assay:
 - Pre-incubate synaptosomes with varying concentrations of NO-711 or vehicle control.
 - Initiate GABA uptake by adding a mixture of [3H]GABA and unlabeled GABA.
 - Incubate for a short period at 37°C.
 - Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.
 - Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis:
 - Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of NO-711.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations









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